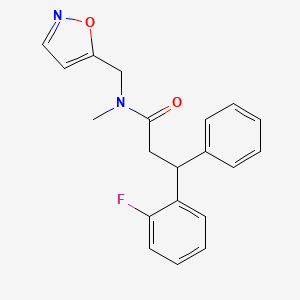
3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as FMPD, and it belongs to the class of compounds called isoxazole derivatives. The purpose of
Wirkmechanismus
The mechanism of action of 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the aggregation of amyloid-β peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide in lab experiments is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have neuroprotective, antioxidant, and anti-inflammatory effects, which may make it useful for studying these processes in the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide. One area of research is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on understanding the mechanism of action of this compound, which may provide insights into its potential therapeutic properties. Other future directions could include investigating the potential of this compound for treating other neurodegenerative disorders, as well as exploring its potential for use in other areas of medicine.
Synthesemethoden
The synthesis of 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide involves the reaction of 2-fluoroacetophenone with hydroxylamine hydrochloride to form 2-fluoroacetophenone oxime. This is followed by the reaction of the oxime with phenylacetonitrile to form 2-(2-fluorophenyl)-2-phenylacetonitrile. The nitrile group in this compound is then reduced to the corresponding amine using lithium aluminum hydride. The resulting amine is then reacted with isoxazole-5-carboxaldehyde to form 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, 3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-(1,2-oxazol-5-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-23(14-16-11-12-22-25-16)20(24)13-18(15-7-3-2-4-8-15)17-9-5-6-10-19(17)21/h2-12,18H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNIRRVSCBQJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NO1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(5-isoxazolylmethyl)-N-methyl-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6062566.png)
![(4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6062578.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B6062579.png)
![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062586.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B6062597.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6062604.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6062613.png)
![1-(2-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6062616.png)
![N-ethyl-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6062618.png)
![2-(3-chlorophenyl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6062625.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6062633.png)
![3-(2-chlorophenyl)-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6062648.png)
